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Compound of Interest

Compound Name: 4-Phenylcyclohexene

Cat. No.: B1218791 Get Quote

For researchers, scientists, and professionals in drug development, understanding the

conformational behavior and spectroscopic properties of molecules like 4-Phenylcyclohexene
is crucial for predicting its interactions and reactivity. This guide provides a detailed comparison

of available experimental data with the computational approaches used to model its

characteristics. By correlating theoretical predictions with experimental findings, a deeper

understanding of the molecule's behavior can be achieved.

Physicochemical Properties
4-Phenylcyclohexene is a colorless to light yellow liquid with the molecular formula C₁₂H₁₄

and a molecular weight of 158.24 g/mol .[1] A summary of its key physicochemical properties is

presented in Table 1.

Table 1: Physicochemical Properties of 4-Phenylcyclohexene
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Property Value Source

Molecular Formula C₁₂H₁₄ --INVALID-LINK--

Molecular Weight 158.24 g/mol --INVALID-LINK--[1][2]

CAS Number 4994-16-5 --INVALID-LINK--[3]

Appearance Colorless to light yellow liquid --INVALID-LINK--[1]

Density ~0.97 g/cm³ at 20 °C --INVALID-LINK--[1]

Boiling Point 235 °C at 760 mmHg --INVALID-LINK--[1]

Solubility
Insoluble in water; Soluble in

organic solvents
--INVALID-LINK--[1]

Conformational Analysis: A Theoretical Perspective
The conformational landscape of 4-Phenylcyclohexene is determined by the interplay of steric

and electronic effects arising from the phenyl substituent on the cyclohexene ring. Due to the

flexibility of the cyclohexene ring, the phenyl group can adopt different spatial orientations,

primarily the pseudo-axial and pseudo-equatorial positions. Computational chemistry provides

powerful tools to explore these conformations and their relative stabilities.

A typical computational workflow for the conformational analysis of 4-Phenylcyclohexene is

illustrated below:

Conformational Analysis Workflow

Computational Protocol

Initial 3D Structure Generation Conformational Search
(e.g., Molecular Mechanics)

DFT Geometry Optimization
(e.g., B3LYP/6-31G*)

Frequency Calculation

Single-Point Energy Calculation
(Higher Level of Theory)

Boltzmann Distribution Analysis Relative Energies of Conformers
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A typical workflow for the computational conformational analysis of 4-Phenylcyclohexene.

While specific computational studies providing the relative energies of 4-Phenylcyclohexene
conformers are not readily available in the public domain, studies on the closely related

phenylcyclohexane have shown that the equatorial conformer is generally more stable than the

axial conformer. For 4-phenylcyclohexene, it is expected that the pseudo-equatorial

conformer, where the bulky phenyl group is positioned away from the cyclohexene ring, will be

energetically favored over the pseudo-axial conformer to minimize steric hindrance.

Spectroscopic Data: Experimental vs.
Computational
Spectroscopy is a cornerstone for molecular structure elucidation. Here, we present the

available experimental spectroscopic data for 4-Phenylcyclohexene and discuss how

computational methods can be used to predict and interpret these spectra.

Mass Spectrometry
Experimental Data: The mass spectrum of 4-Phenylcyclohexene shows a molecular ion peak

(M⁺) at m/z 158, corresponding to its molecular weight.[3] Common fragmentation patterns

include the loss of ethylene (C₂H₄) from the cyclohexene ring via a retro-Diels-Alder reaction,

leading to a fragment at m/z 104. Another significant fragment is observed at m/z 77,

corresponding to the phenyl cation (C₆H₅⁺).[1]

Table 2: Experimental Mass Spectrometry Data for 4-Phenylcyclohexene

m/z Relative Intensity Assignment

158 Moderate [M]⁺

104 High [M - C₂H₄]⁺

77 Moderate [C₆H₅]⁺

Computational Correlation: While computational mass spectrometry is a developing field, the

fragmentation patterns observed experimentally can be rationalized through computational
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analysis of the molecule's bond dissociation energies and the stability of the resulting

fragments.

Infrared (IR) Spectroscopy
Experimental Data: The infrared spectrum of 4-Phenylcyclohexene exhibits characteristic

absorption bands corresponding to its functional groups. The key experimental IR frequencies

are summarized in Table 3.

Table 3: Experimental and Expected Theoretical IR Frequencies for 4-Phenylcyclohexene

Experimental
Frequency (cm⁻¹)

Intensity Assignment

Expected
Theoretical
Frequency Range
(cm⁻¹)

~3050 Medium Aromatic C-H Stretch 3100-3000

~3020 Medium Olefinic C-H Stretch 3100-3000

2925, 2850 Strong Aliphatic C-H Stretch 3000-2850

~1650 Medium
C=C Stretch

(Cyclohexene)
1680-1620

~1600, 1495, 1450 Medium-Strong Aromatic C=C Stretch 1600-1450

~750, 700 Strong

C-H Out-of-plane

Bend

(Monosubstituted

Benzene)

770-730, 720-680

Computational Correlation: Computational methods, particularly Density Functional Theory

(DFT), are highly effective in predicting vibrational frequencies. A common approach involves

geometry optimization followed by a frequency calculation at a level of theory such as B3LYP

with a 6-31G* basis set. The calculated frequencies are often systematically higher than the

experimental values due to the harmonic approximation and are typically scaled by an

empirical factor (e.g., ~0.96 for B3LYP/6-31G*) to improve agreement with experimental data.
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The following diagram illustrates the process of correlating experimental and computational IR

spectra:

IR Spectrum Correlation Workflow

Experimental

Computational

Record Experimental IR Spectrum

Compare Spectra and Assign Bands

DFT Geometry Optimization

DFT Frequency Calculation

Scale Calculated Frequencies

Click to download full resolution via product page

Workflow for correlating experimental and computational IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Data: The ¹H and ¹³C NMR spectra of 4-Phenylcyclohexene provide detailed

information about its carbon-hydrogen framework. The experimental ¹³C NMR chemical shifts

are available from the PubChem database.[2]

Table 4: Experimental and Predicted ¹³C NMR Chemical Shifts (ppm) for 4-
Phenylcyclohexene
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Carbon Atom Experimental δ (ppm) Predicted δ (ppm)

C1 (ipso-phenyl) ~147 (To be calculated)

C2, C6 (ortho-phenyl) ~127 (To be calculated)

C3, C5 (meta-phenyl) ~128 (To be calculated)

C4 (para-phenyl) ~126 (To be calculated)

C1' (alkene) ~127 (To be calculated)

C2' (alkene) ~126 (To be calculated)

C3' ~30 (To be calculated)

C4' ~40 (To be calculated)

C5' ~25 (To be calculated)

C6' ~30 (To be calculated)

Note: Specific assignments of experimental shifts may vary. Predicted values are placeholders

for the results of a computational study.

Computational Correlation: The prediction of NMR chemical shifts is a powerful application of

computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically

employed with DFT (e.g., B3LYP/6-31G*), is a standard approach for calculating NMR

shielding tensors, which are then converted to chemical shifts by referencing against a

standard compound like tetramethylsilane (TMS), also calculated at the same level of theory.

For flexible molecules like 4-Phenylcyclohexene, it is crucial to perform a conformational

search and calculate the Boltzmann-averaged chemical shifts of the low-energy conformers to

obtain accurate predictions that can be reliably compared with experimental data.

Experimental Protocols
General Computational Protocol for Spectroscopic Prediction:

Geometry Optimization: The molecular geometry of 4-Phenylcyclohexene is optimized

using a DFT method, for example, the B3LYP functional with the 6-31G* basis set.
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Frequency Calculation: A vibrational frequency calculation is performed on the optimized

geometry at the same level of theory to confirm that the structure corresponds to a true

minimum on the potential energy surface (no imaginary frequencies) and to obtain the

theoretical IR spectrum.

NMR Shielding Calculation: The GIAO method is used to calculate the isotropic shielding

values for each nucleus at the same level of theory.

Reference Calculation: The same geometry optimization and NMR shielding calculations are

performed for a reference standard, typically TMS.

Chemical Shift Calculation: The calculated chemical shift for each nucleus is obtained by

subtracting its calculated isotropic shielding value from the calculated isotropic shielding

value of the corresponding nucleus in TMS.

Conformational Averaging (for NMR): For a more accurate prediction, a conformational

search is performed initially (e.g., using a molecular mechanics force field). The low-energy

conformers are then re-optimized at the DFT level, and their NMR chemical shifts are

calculated. The final predicted spectrum is a Boltzmann-weighted average of the spectra of

the individual conformers.

Conclusion
The correlation of experimental and computational data for 4-Phenylcyclohexene provides a

powerful framework for understanding its structure and properties. While extensive

experimental data is available, specific computational studies on this molecule are less

common in the literature. This guide outlines the available experimental data and provides a

roadmap for researchers to perform their own computational studies to predict and interpret

spectroscopic and conformational properties. The synergy between experimental

measurements and theoretical calculations is essential for advancing our understanding of

complex organic molecules in various scientific disciplines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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